Enhanced Lipophilicity (LogP) vs. 2-Fluorophenoxy Analogs
The introduction of a methoxy group at the 6-position in 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine increases calculated LogP to 1.1718 , compared to 0.89 for 2-(2-fluorophenoxy)ethanamine . This ~0.28 LogP unit increase translates to a ~1.9-fold higher predicted octanol-water partition coefficient, enhancing passive membrane permeability and blood-brain barrier penetration potential .
| Evidence Dimension | Calculated LogP (XLogP) |
|---|---|
| Target Compound Data | 1.1718 |
| Comparator Or Baseline | 2-(2-Fluorophenoxy)ethanamine: 0.89 |
| Quantified Difference | Δ = +0.28 LogP units; ~1.9-fold higher lipophilicity |
| Conditions | Calculated values; source: ChemSrc database |
Why This Matters
Optimized LogP is a critical parameter for CNS drug discovery, where compounds with LogP between 1 and 3 often exhibit favorable brain exposure.
